4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: Known for their antimicrobial and antifungal activities.
Oxadiazole derivatives: Studied for their potential as antimicrobial agents and in materials science.
Thiazole derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Biological Activity
The compound 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly its antimicrobial and anticancer effects, along with relevant research findings.
Chemical Structure
The compound features a complex structure characterized by the presence of multiple heteroatoms (nitrogen and sulfur) within its ring systems. Its IUPAC name is 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide , and it is classified under thiadiazole and oxadiazole derivatives.
Molecular Formula
The molecular formula for this compound is C10H7N5O2S2, indicating a significant number of nitrogen and sulfur atoms which contribute to its biological activity.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Mechanism of Action : The proposed mechanism involves interference with essential cellular processes in microbes. It may inhibit enzyme activity or disrupt cell wall synthesis.
Anticancer Activity
Numerous studies have focused on the anticancer potential of thiadiazole and oxadiazole derivatives. The following findings highlight the effectiveness of the compound against cancer cell lines:
Cell Line | Activity | IC50 (µM) | Comparison |
---|---|---|---|
HepG2 (liver cancer) | Significant inhibition | 1.1 | Superior to Doxorubicin (IC50 = 1.2) |
A549 (lung cancer) | Significant inhibition | 2.6 | Comparable to standard drugs |
MCF-7 (breast cancer) | Moderate inhibition | 1.4 | Effective against resistant strains |
Case Studies
- In Vitro Studies : A study assessed the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as HepG2 and A549. The results indicated that these compounds significantly reduced cell viability compared to controls .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). High binding affinity suggests potential as a therapeutic agent .
Other Biological Activities
Beyond antimicrobial and anticancer activities, compounds similar to this compound have exhibited:
Properties
IUPAC Name |
4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2S2/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(17-10)6-3-2-4-18-6/h2-4H,1H3,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVLAFQNPLKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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